molecular formula C9H6F3N B1391370 2-(Trifluoromethyl)indolizine CAS No. 1186194-65-9

2-(Trifluoromethyl)indolizine

Cat. No. B1391370
CAS RN: 1186194-65-9
M. Wt: 185.15 g/mol
InChI Key: SBULMMIZURQLIJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)indolizine is a chemical compound with the molecular formula C9H6F3N . It has a molecular weight of 185.15 g/mol . The compound contains a total of 19 atoms, including 6 hydrogen atoms, 9 carbon atoms, 1 nitrogen atom, and 3 fluorine atoms .


Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)indolizine has been achieved through various methods. One approach involves the use of easily accessible 2-alkynylanilines and a well-established fluoroform-derived CuCF3 reagent . This method utilizes a domino trifluoromethylation/cyclization strategy to construct the indole cores . Another method involves the palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)indolizine is characterized by a planar electronic structure . The InChI key for the compound is SBULMMIZURQLIJ-UHFFFAOYSA-N . The compound’s canonical SMILES representation is C1=CC2=CC(=CN2C=C1)C(F)(F)F .


Chemical Reactions Analysis

The chemical reactions involving 2-(Trifluoromethyl)indolizine are complex and diverse. For instance, the compound can undergo 1,1-geminal and 1,2-vicinal difunctionalization of unactivated alkenes with trifluoroacetimidoyl chlorides . This process is facilitated by a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Trifluoromethyl)indolizine include a molecular weight of 185.15 g/mol, an XLogP3 of 3.5, and a topological polar surface area of 4.4 Ų . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Medicine: Anticancer and Antidepressant Applications

The trifluoromethyl group in 2-(Trifluoromethyl)indolizine enhances the polarity, stability, and lipophilicity of pharmaceutical compounds . This can be particularly beneficial in the development of anticancer drugs, as increased lipophilicity may improve the ability of a drug to cross cell membranes and reach intracellular targets. Additionally, the structural similarity of indolizine derivatives to natural bioactive compounds suggests potential applications in the treatment of mental illnesses, akin to the use of Prozac .

Materials Science: Development of Organic Fluorescent Molecules

Indolizine derivatives, including those with a trifluoromethyl group, exhibit excellent fluorescence properties . This makes them suitable for use as organic fluorescent molecules in materials science, where they can be used in the development of new types of sensors, imaging agents, and organic light-emitting diodes (OLEDs).

Agriculture: Pesticide Enhancement

The trifluoromethyl group is known to enhance the properties of pesticides . The introduction of 2-(Trifluoromethyl)indolizine into agricultural chemicals could lead to the development of more effective pesticides with improved stability and increased bioactivity against pests.

Environmental Science: Pollutant Degradation

In environmental science, the chemical stability and reactivity of trifluoromethyl groups can be harnessed to develop novel methods for pollutant degradation . Compounds like 2-(Trifluoromethyl)indolizine could play a role in the breakdown of harmful environmental pollutants, aiding in bioremediation efforts.

Biochemistry: Biological Activity Studies

The nitrogen-containing heterocycle of indolizine is associated with a variety of potential biological activities . Research into 2-(Trifluoromethyl)indolizine could uncover new biochemical pathways and mechanisms, contributing to our understanding of cellular processes and the development of biochemical tools.

Pharmacology: Drug Design and Synthesis

2-(Trifluoromethyl)indolizine could be pivotal in the design and synthesis of new drugs . Its trifluoromethyl group can improve pharmacokinetic properties, and its indolizine structure offers a versatile scaffold for the development of novel therapeutic agents.

Chemical Engineering: Synthesis Methodologies

The synthesis of 2-(Trifluoromethyl)indolizine involves metal-free oxidative trifluoromethylation, which is a significant area of interest in chemical engineering . This process could be optimized and scaled up for industrial production, providing a cost-effective and environmentally friendly method for producing this compound.

Analytical Chemistry: Analyte Detection

The unique properties of 2-(Trifluoromethyl)indolizine could be utilized in analytical chemistry for the detection of specific analytes . Its structural features might be exploited in the development of new analytical reagents or methods for the selective identification of compounds.

Future Directions

The future directions for the study of 2-(Trifluoromethyl)indolizine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . Additionally, the development of novel approaches for the synthesis of indolizine and its derivatives could be a promising area of research .

properties

IUPAC Name

2-(trifluoromethyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBULMMIZURQLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)indolizine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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